3-Chloro-2-methyl-6-nitrobenzonitrile

Agrochemical intermediate synthesis Nitrile formation Cyanation yield

3-Chloro-2-methyl-6-nitrobenzonitrile (CAS 51123-60-5) is the designated penultimate intermediate for the meta-diamide scaffold of cyproflanilide, a novel IRAC Group 30 insecticide. The 2-methyl group is not passive—it is the essential handle for benzylic bromination to install the cyclopropylmethylamine pharmacophore. Non-methylated analogs (e.g., 2,6-dichloro-3-nitrobenzonitrile) are synthetic dead ends. This precise substitution pattern ensures GABA receptor binding-site compatibility and full activity against pest populations with 39–164× resistance to ryanodine receptor modulators.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 51123-60-5
Cat. No. B3053122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methyl-6-nitrobenzonitrile
CAS51123-60-5
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C#N)[N+](=O)[O-])Cl
InChIInChI=1S/C8H5ClN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3
InChIKeyIMRNPVPCQHLOAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methyl-6-nitrobenzonitrile (CAS 51123-60-5): Chemical Identity, Procurement Considerations, and Differentiation from Generic Benzonitrile Analogs


3-Chloro-2-methyl-6-nitrobenzonitrile (CAS 51123-60-5) is a polyfunctionalized aromatic nitrile featuring chloro, methyl, and nitro substituents at the 3-, 2-, and 6-positions of the benzonitrile core . This specific substitution pattern renders it a strategic intermediate in the synthesis of meta-diamide insecticides, particularly cyproflanilide, a novel IRAC Group 30 insecticide that overcomes resistance to ryanodine receptor modulators [1]. While numerous halogenated nitrobenzonitriles exist in commercial catalogs, the precise 3-chloro-2-methyl-6-nitro arrangement is structurally mandated for the downstream introduction of the cyclopropylmethylamino moiety required for GABA-gated chloride channel allosteric modulation activity [1]. Sourcing this compound requires attention to substitution pattern specificity, as positional isomers yield inactive downstream products.

Why 3-Chloro-2-methyl-6-nitrobenzonitrile Cannot Be Replaced by Common 2,6-Dichloro-3-nitrobenzonitrile or 3-Bromo Analogs in Meta-Diamide Synthesis


Generic substitution of 3-chloro-2-methyl-6-nitrobenzonitrile with structurally similar halogenated nitrobenzonitriles fails due to three interdependent constraints: regiochemical orthogonality, functional group compatibility, and biological target engagement. The 2-methyl group is not a passive substituent; it serves as the essential handle for subsequent radical benzylic bromination to generate the 2-(bromomethyl) intermediate required for introducing the cyclopropylmethylamine pharmacophore in cyproflanilide [1]. Analogs lacking this methyl group (e.g., 2,6-dichloro-3-nitrobenzonitrile, CAS 5866-98-8) are synthetically dead-ends for this pathway [2]. Conversely, 3-bromo-2-methyl-6-nitrobenzonitrile, while possessing the methyl handle, exhibits substantially different reactivity in CuCN-mediated cyanation due to altered halogen electronegativity and leaving-group propensity, necessitating distinct reaction temperature profiles [3]. Furthermore, the spatial arrangement of the 3-chloro, 2-methyl, and 6-nitro groups defines the molecular geometry that ultimately translates to GABA receptor binding site compatibility [1].

Quantitative Evidence Guide: Differentiating 3-Chloro-2-methyl-6-nitrobenzonitrile from Closest Analogs via Synthesis Yield, Substrate Compatibility, and Spectral Identity


Synthetic Yield Comparison: 3-Chloro-2-methyl-6-nitrobenzonitrile via CuCN-Mediated Cyanation vs. 3-Bromo-2-methyl-6-nitrobenzonitrile via Alternative Pathway

3-Chloro-2-methyl-6-nitrobenzonitrile is synthesized from 2,6-dichloro-3-nitrotoluene via CuCN-mediated aromatic cyanation in hot DMF, yielding the target nitrile with a reported isolated yield of 60% after purification, with a melting point of 97–98 °C [1]. In contrast, the corresponding 3-bromo-2-methyl-6-nitrobenzonitrile analog requires a distinct synthetic protocol conducted at 210 °C, reflecting divergent halogen reactivity profiles that preclude direct reagent or condition substitution [2].

Agrochemical intermediate synthesis Nitrile formation Cyanation yield

Regiochemical Necessity: 2-Methyl Group as an Irreplaceable Functional Handle for Benzylic Bromination in Cyproflanilide Synthesis

In the patented synthesis of cyproflanilide, the 2-methyl group of 3-chloro-2-methyl-6-nitrobenzonitrile undergoes radical benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDH) and benzoyl peroxide in hot chlorobenzene to generate the 2-(bromomethyl) derivative [1]. This transformation is structurally impossible for analogs lacking the 2-methyl substituent, such as 2,6-dichloro-3-nitrobenzonitrile (CAS 5866-98-8), which cannot yield the required benzyl bromide intermediate .

Agrochemical synthesis Meta-diamide insecticides Cyproflanilide

Spectroscopic Identity and QC Authentication: IR Fingerprint Distinguishes 3-Chloro-2-methyl-6-nitrobenzonitrile from Analogs

The infrared spectrum of 3-chloro-2-methyl-6-nitrobenzonitrile (KBr pellet) exhibits characteristic absorption peaks at 3121, 2231 (C≡N stretch), 1602, 1560, 1530 (asymmetric NO₂ stretch), and 1348 (symmetric NO₂ stretch) cm⁻¹ . The 2231 cm⁻¹ nitrile stretch and the 1530/1348 cm⁻¹ nitro pair serve as definitive QC markers for incoming material authentication [1]. While a comprehensive comparative IR library for the closest analogs is not compiled in a single publication, the combination of these peaks distinguishes this compound from non-nitrile analogs and from positional isomers with different substitution patterns.

Quality control IR spectroscopy Intermediate authentication

Crystalline State and Physical Form: Procurement-Relevant Differentiation from Liquid or Amorphous Analogs

3-Chloro-2-methyl-6-nitrobenzonitrile is a crystalline solid with a reported melting point of 97–98 °C [1] and a molecular weight of 196.59 g/mol . In contrast, 2,6-dichloro-3-nitrobenzonitrile (CAS 5866-98-8) melts at 106–109 °C with a higher molecular weight of 217.01 g/mol. The lower melting point and reduced molecular weight of the target compound may offer advantages in dissolution kinetics and handling during multi-step synthesis, though no direct comparative study quantifies these operational differences.

Solid-state characterization Melting point Handling properties

Biological Activity Context: Cyproflanilide Derived from 3-Chloro-2-methyl-6-nitrobenzonitrile Overcomes Resistance to Chlorantraniliprole and Tetrachlorantraniliprole

Cyproflanilide, for which 3-chloro-2-methyl-6-nitrobenzonitrile is the documented penultimate intermediate [1], demonstrates high efficacy against rice leaffolder (Cnaphalocrocis medinalis) field populations with medium-to-high levels of resistance to chlorantraniliprole (RR = 38.9–164.0-fold) and tetrachlorantraniliprole (RR = 15.0–102.3-fold) [2]. Crucially, RyR target-site mutations (I4712M and Y4621D) that confer resistance to diamides do not affect cyproflanilide activity [2]. Analogs lacking the precise substitution pattern of the target intermediate yield molecules that do not achieve this resistance-breaking profile.

Insecticide resistance Meta-diamide Cyproflanilide

Procurement-Driven Application Scenarios for 3-Chloro-2-methyl-6-nitrobenzonitrile (CAS 51123-60-5)


Pilot-Scale Synthesis of Cyproflanilide and Meta-Diamide Insecticide Analogs

Procure 3-chloro-2-methyl-6-nitrobenzonitrile as the designated penultimate intermediate for constructing the meta-diamide scaffold of cyproflanilide. The 2-methyl group serves as the essential site for benzylic bromination, enabling subsequent coupling with cyclopropylmethylamine to install the GABA-gated chloride channel pharmacophore [1]. Attempting this sequence with 2,6-dichloro-3-nitrobenzonitrile or other non-methylated analogs results in synthetic dead-ends .

Resistance-Breaking Insecticide Development Programs Targeting RyR-Mutated Lepidopteran Pests

Utilize this intermediate in R&D programs aimed at developing next-generation insecticides that overcome ryanodine receptor (RyR) target-site resistance. The final product derived from this intermediate, cyproflanilide, retains full activity against pest populations exhibiting 39–164× resistance to chlorantraniliprole [2]. The intermediate's specific substitution pattern is non-negotiable for achieving this resistance-breaking profile.

Quality Control and Reference Standard for Halogenated Nitrobenzonitrile Intermediates

Employ 3-chloro-2-methyl-6-nitrobenzonitrile as an analytical reference standard for incoming material verification. Its characteristic IR fingerprint (2231 cm⁻¹ nitrile stretch; 1530/1348 cm⁻¹ nitro pair) and melting point (97–98 °C) enable rapid identification and differentiation from common positional isomers and de-methyl analogs [3]. This prevents costly downstream failures caused by incorrect intermediate substitution.

Process Chemistry Optimization of CuCN-Mediated Aromatic Cyanation Reactions

Use 3-chloro-2-methyl-6-nitrobenzonitrile as a model substrate for optimizing aromatic cyanation conditions on polyfunctionalized chloro-nitro-toluene scaffolds. The established synthesis from 2,6-dichloro-3-nitrotoluene with CuCN in DMF at 150 °C, yielding 60% isolated product [4], provides a benchmark against which alternative catalysts (e.g., Pd-mediated cyanation), solvent systems, and microwave-assisted protocols can be compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-methyl-6-nitrobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.